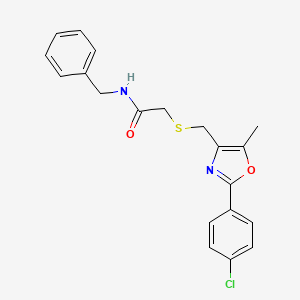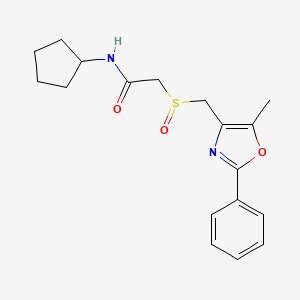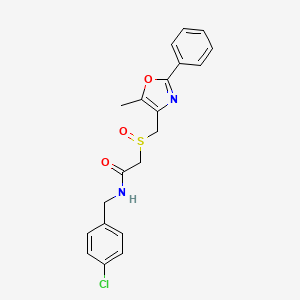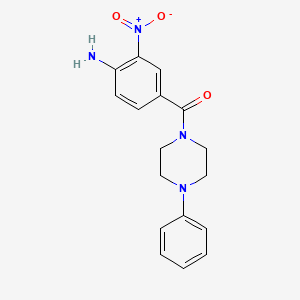![molecular formula C22H24N2O2S B10816454 2-({[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B10816454.png)
2-({[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of WAY-331998 involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve:
Stepwise organic synthesis: This includes the formation of key intermediates through reactions such as alkylation, acylation, and cyclization.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product.
Industrial production: Large-scale production may involve optimized reaction conditions to increase yield and purity, often using automated systems and controlled environments to ensure consistency.
Analyse Des Réactions Chimiques
WAY-331998 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: WAY-331998 can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions: These reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.
Major products: The products formed depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
WAY-331998 has several applications in scientific research:
Chemistry: It is used as a reference compound in studies involving beta-catenin modulation.
Biology: The compound is studied for its effects on cellular signaling pathways, particularly those involving beta-catenin.
Medicine: Research is ongoing to explore its potential therapeutic applications, especially in diseases where beta-catenin plays a crucial role, such as certain cancers.
Industry: WAY-331998 may be used in the development of new pharmaceuticals and as a tool in drug discovery.
Mécanisme D'action
WAY-331998 exerts its effects by modulating the activity of beta-catenin, a protein involved in the regulation of cell-cell adhesion and gene transcription. The compound interacts with molecular targets within the beta-catenin signaling pathway, influencing the expression of genes that control cell proliferation and differentiation .
Comparaison Avec Des Composés Similaires
WAY-331998 can be compared with other beta-catenin modulators, such as:
XAV939: Another beta-catenin inhibitor that works by stabilizing axin and promoting the degradation of beta-catenin.
ICG-001: A compound that disrupts the interaction between beta-catenin and CREB-binding protein, thereby inhibiting beta-catenin-mediated transcription.
Uniqueness: WAY-331998 is unique in its specific molecular structure and its particular mode of action within the beta-catenin pathway, which may offer distinct advantages in certain research contexts.
Propriétés
Formule moléculaire |
C22H24N2O2S |
|---|---|
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H24N2O2S/c1-15-7-9-18(10-8-15)12-23-21(25)14-27-13-20-17(3)26-22(24-20)19-6-4-5-16(2)11-19/h4-11H,12-14H2,1-3H3,(H,23,25) |
Clé InChI |
CRHAFMXYRBCYRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CNC(=O)CSCC2=C(OC(=N2)C3=CC=CC(=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(4-Fluorophenyl)methyl]-2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide](/img/structure/B10816382.png)
![N-Benzyl-2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide](/img/structure/B10816388.png)
![N-[(4-Chlorophenyl)methyl]-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816395.png)
![N-cyclopentyl-2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide](/img/structure/B10816404.png)
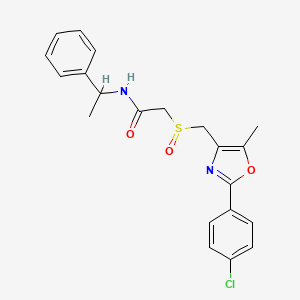
![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B10816415.png)


